molecular formula C18H19BrClN3O3S2 B2465480 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-bromo-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride CAS No. 1052537-54-8

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-bromo-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride

Cat. No. B2465480
CAS RN: 1052537-54-8
M. Wt: 504.84
InChI Key: YRSVHNYEYJHLRP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a benzothiazole core structure . Benzothiazoles are heterocyclic compounds with a wide range of applications in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The compound likely contains a benzothiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . It also appears to contain dioxolo and thiophene groups .

Scientific Research Applications

Synthesis and Biological Activity

Research in the field of medicinal chemistry often involves the synthesis of novel compounds with potential biological activities. For instance, Abu-Hashem et al. (2020) synthesized a series of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant analgesic and anti-inflammatory activities, highlighting the potential of such compounds in drug discovery (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, Talupur, Satheesh, & Chandrasekhar (2021) focused on the synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene-2-carboxamides, indicating the importance of synthetic chemistry in developing new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Chemical Synthesis Techniques

The development of novel synthesis methods for heterocyclic compounds is a key area of research. For example, Pokhodylo, Shyyka, Savka, & Obushak (2010) explored novel transformations of the amino and carbonyl/nitrile groups in thiophenes for thienopyrimidine synthesis, contributing to the field of organic synthesis with applications in pharmaceuticals and materials science (Pokhodylo et al., 2010).

Antimicrobial and Antioxidant Studies

The search for new antimicrobial and antioxidant compounds is ongoing. Gouda, Berghot, Abd El-Ghani, & Khalil (2010) synthesized thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety, evaluating their antimicrobial activities, which underscores the role of synthetic heterocyclic compounds in addressing resistance to conventional antimicrobials (Gouda et al., 2010).

Safety and Hazards

While specific safety and hazard information for this compound was not found, similar compounds like benzothiazole derivatives may have certain hazards associated with them. For example, they may be harmful if swallowed or inhaled, and may cause skin and eye irritation .

properties

IUPAC Name

5-bromo-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O3S2.ClH/c1-21(2)6-3-7-22(17(23)14-4-5-16(19)26-14)18-20-11-8-12-13(25-10-24-12)9-15(11)27-18;/h4-5,8-9H,3,6-7,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSVHNYEYJHLRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(S4)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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